molecular formula C15H11ClO2 B11856908 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one CAS No. 77605-68-6

7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one

Cat. No.: B11856908
CAS No.: 77605-68-6
M. Wt: 258.70 g/mol
InChI Key: FKCTUVAFEHPFRY-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one is a benzopyranone derivative characterized by a fused bicyclic structure. Its core consists of a benzene ring fused to a dihydropyran-3-one moiety, with a chlorine substituent at position 7 and a phenyl group at position 1. This compound belongs to the benzopyran class, which is known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties. The chlorine atom and phenyl group likely influence its electronic, steric, and solubility properties, distinguishing it from other benzopyran derivatives.

Properties

CAS No.

77605-68-6

Molecular Formula

C15H11ClO2

Molecular Weight

258.70 g/mol

IUPAC Name

7-chloro-1-phenyl-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C15H11ClO2/c16-12-7-6-11-8-14(17)18-15(13(11)9-12)10-4-2-1-3-5-10/h1-7,9,15H,8H2

InChI Key

FKCTUVAFEHPFRY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(OC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenylisochroman-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(7-chloro-1-phenylisochroman-3-yl)acetic acid under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 7-Chloro-1-phenylisochroman-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenylisochroman-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

7-Chloro-1-phenylisochroman-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenylisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. It also interacts with DNA and RNA, leading to the inhibition of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate the activity of key signaling proteins involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one 7-Cl, 1-Ph C₁₃H₉ClO₂ ~232.6* Chloro (electron-withdrawing), phenyl (aromatic bulk)
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one 6-OCH₃, 7-OCH₃ C₁₁H₁₂O₄ 208.22 Methoxy (electron-donating), no phenyl
7,8-Diacetoxy-2,3-diphenyl-4H-1-benzopyran-4-one 7-OAc, 8-OAc, 2-Ph, 3-Ph C₂₅H₁₈O₆ 414.41 Acetoxy (polar, bulky), diphenyl substituents

*Calculated based on molecular formula.

Key Differences:
  • The phenyl group at position 1 adds steric bulk, possibly reducing solubility in polar solvents compared to smaller substituents like methyl.
  • Molecular Weight and Polarity :
    • The target compound (~232.6 g/mol) is heavier than 6,7-dimethoxy derivatives (208.22 g/mol) but lighter than the highly substituted 7,8-diacetoxy-diphenyl analog (414.41 g/mol) .
    • Chlorine and phenyl groups may lower water solubility relative to methoxy or acetoxy substituents.

Research Findings and Limitations

  • Limited Direct Studies: No explicit data on the target compound’s properties were found in the provided evidence. Comparisons are inferred from structural analogs.
  • Contrast with Benzodiazepines : While discusses 7-chloro-1-methyl benzodiazepines (e.g., D:0270), these are pharmacologically distinct due to their diazepine core and nitrogen-rich structure, emphasizing the importance of ring system differentiation .

Biological Activity

7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one, also known by its CAS number 77605-68-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one is C15H11ClO. The presence of the chloro group and the benzopyran structure contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and other malignancies.

Table 1: Cytotoxicity Data of 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one

Cell LineIC50 (µM)Reference
MCF-725
MDA-MB-23128
Non-malignant MCF10A>100

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells while exhibiting lower toxicity towards non-malignant cells, indicating a potential for selective targeting in cancer therapy.

Antioxidant Activity

In addition to its anticancer properties, 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one has been shown to possess significant antioxidant activity. This activity is crucial for mitigating oxidative stress in cells and may contribute to its anticancer effects by reducing reactive oxygen species (ROS) levels.

Table 2: Antioxidant Activity Comparison

CompoundAntioxidant Activity (IC50)Reference
Ascorbic Acid20 µM
7-Chloro Compound22 µM

The biological activity of 7-Chloro-1-phenyl-1,4-dihydro-3H-2-benzopyran-3-one is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, particularly in the G0/G1 phase.
  • Antioxidant Defense : By scavenging free radicals, it protects cellular components from oxidative damage.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : A study evaluated the effects of the compound on MCF-7 and MDA-MB-231 cell lines. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analysis.
  • Wound Healing Assay : In a wound closure assay using MDA-MB-231 cells, the treated cells showed reduced migration compared to control groups, suggesting potential applications in preventing metastasis.

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